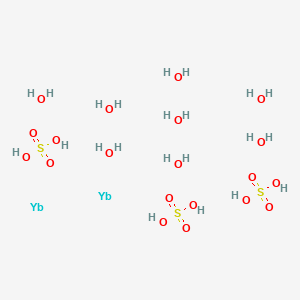

Sulfuric acid;ytterbium;octahydrate

Description

Significance of Rare Earth Element Sulfates in Advanced Materials Science

Rare earth elements (REEs) are a group of seventeen metallic elements that are crucial components in numerous high-technology products. americangeosciences.org These elements, which include the fifteen lanthanides plus scandium and yttrium, are essential for manufacturing everything from cellular telephones and computer hard drives to electric vehicles and flat-screen monitors. americangeosciences.orgwikipedia.org Despite their name, rare earth elements are relatively abundant in the Earth's crust; however, they are typically dispersed and not found in economically exploitable concentrations, making their extraction and purification challenging. wikipedia.orgtufts.edu

Compounds containing rare earths, including rare earth sulfates, have diverse applications in lasers, magnetic materials, glass, and various industrial processes. wikipedia.orgaemree.com Rare earth sulfates are sulfate (B86663) compounds formed by the combination of rare earth metal elements and sulfate. They often serve as intermediates in the production of other rare earth compounds and are used as chemical reagents in various industries. aemree.com The unique electronic configurations of rare earth elements give them specific properties that are leveraged in advanced materials. For instance, they are used as catalysts in chemical processes and as dopants to enhance the properties of materials like stainless steel. aemree.com The growing demand for high-tech and green technologies continues to fuel research into rare earth compounds and their role in creating new materials with superior functionality. stanford.edu

Overview of Ytterbium(III) Sulfate Octahydrate in Contemporary Research

Ytterbium(III) sulfate octahydrate is a white, crystalline solid that is moderately soluble in water and strong mineral acids. americanelements.comchemdad.com It is a hydrated sulfate of the rare earth metal ytterbium and is primarily utilized for research purposes. wikipedia.org

Contemporary research on Ytterbium(III) sulfate octahydrate explores its various potential applications. It is used in the manufacturing of glass, ceramics, and as a component in numerous fiber amplifier and fiber optic technologies. chemdad.comheegermaterials.com In the field of laser technology, high-purity grades of this compound are widely used as a doping agent for garnet crystals. chemdad.comheegermaterials.com It also serves as an important colorant in glasses and porcelain enamel glazes. chemdad.comheegermaterials.com Furthermore, its properties are being investigated for use as a catalyst in the petroleum and environmental protection sectors. heegermaterials.com One specific area of research has demonstrated the use of Ytterbium(III) as a reagent for determining the total sulfite (B76179) concentration in white wine samples, showcasing its potential in analytical chemistry. nih.gov

Scope and Objectives of Academic Inquiry

The primary goal of academic inquiry into Ytterbium(III) sulfate octahydrate is to fully characterize its physical and chemical properties and to explore its potential in novel applications. Researchers are focused on understanding how its unique characteristics as a rare earth sulfate can be harnessed.

Key objectives of this research include:

Materials Synthesis: Developing and optimizing methods for synthesizing high-purity Ytterbium(III) sulfate octahydrate for specific applications, such as in laser technology and electronics. heegermaterials.com

Catalysis: Investigating its catalytic activity and potential use in industrial chemical processes, including applications in the petroleum industry. aemree.comheegermaterials.com

Optical Materials: Exploring its properties as a dopant in glass and crystals for use in fiber optics and as a colorant in ceramics and enamels. chemdad.comheegermaterials.com

Analytical Chemistry: Developing new analytical methods that utilize the compound's reactivity, such as its use as a reagent in determining the presence of other chemical substances. nih.gov

Properties of Ytterbium(III) Sulfate Octahydrate

| Property | Data | Reference |

| Chemical Formula | Yb₂(SO₄)₃·8H₂O | prochemonline.comheegermaterials.com |

| Molecular Weight | 778.39 g/mol | wikipedia.org |

| Appearance | White, colorless crystalline solid | prochemonline.comchemdad.comwikipedia.org |

| Density | 3.286 g/cm³ | prochemonline.comheegermaterials.com |

| CAS Number | 10034-98-7 | prochemonline.comwikipedia.org |

| Solubility | Soluble in water | chemdad.comwikipedia.org |

| Melting Point | 900°C (decomposes) | chemdad.comheegermaterials.com |

Properties

IUPAC Name |

sulfuric acid;ytterbium;octahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Yb/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGVCAOOJWBANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Yb].[Yb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H22O20S3Yb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Ytterbium Iii Sulfate Octahydrate

Advanced Synthetic Routes for High-Purity Ytterbium(III) Sulfate (B86663) Octahydrate

The production of high-purity Ytterbium(III) sulfate octahydrate necessitates precise control over the synthesis process to ensure desired crystal morphology, size distribution, and purity. Advanced synthetic methodologies are employed to achieve these exacting standards.

Controlled Crystallization Techniques

Controlled crystallization is a fundamental technique for obtaining high-purity crystalline solids. In the context of Ytterbium(III) sulfate octahydrate, this typically involves the careful manipulation of solution thermodynamics to induce nucleation and crystal growth. A common method involves the reaction of a soluble ytterbium salt with a sulfate source, followed by controlled precipitation.

The solubility of Ytterbium(III) sulfate exhibits a notable characteristic: it decreases with increasing temperature, a property that can be exploited in crystallization processes. wikipedia.org

One effective method for controlled crystallization is the slow evaporation of a saturated aqueous solution of Ytterbium(III) sulfate. For instance, single crystals of rare earth sulfate octahydrates, which are isostructural with the ytterbium counterpart, have been successfully grown by dissolving the corresponding rare earth oxide in sulfuric acid, heating the solution to near dryness, and then allowing for slow evaporation at room temperature over several weeks. researchgate.net This gradual process allows for the formation of well-defined, high-purity crystals.

Another approach is antisolvent crystallization, where a solvent in which the desired compound is insoluble is added to a solution of the compound, thereby inducing precipitation. This technique allows for control over supersaturation and can influence the crystal phase and purity of the final product.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a powerful method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique can facilitate the formation of specific crystal phases that may not be stable under ambient conditions. While specific research detailing the hydrothermal synthesis of Ytterbium(III) sulfate octahydrate is not extensively documented in readily available literature, general principles of hydrothermal synthesis of rare earth compounds can be applied. researchgate.net

The process typically involves placing a solution containing the precursor materials in a sealed autoclave and heating it to a specific temperature. The elevated pressure and temperature accelerate the dissolution and recrystallization processes, leading to the formation of the desired product. For other rare earth sulfates, hydrothermal methods have been employed to produce different hydrated forms, such as tetrahydrates. researchgate.net The parameters of the hydrothermal process, including temperature, pressure, and reaction time, would need to be carefully optimized to specifically target the octahydrate form of Ytterbium(III) sulfate.

Precursor Materials and Their Influence on Compound Properties

The choice of precursor materials is a critical factor that significantly impacts the properties of the synthesized Ytterbium(III) sulfate octahydrate, including its purity, crystal structure, and morphology.

Ytterbium Source Materials for Synthesis

A variety of ytterbium-containing compounds can serve as the starting material for the synthesis of Ytterbium(III) sulfate octahydrate. The selection of the precursor often depends on factors such as availability, reactivity, and the desired purity of the final product.

Ytterbium(III) Oxide (Yb₂O₃): Ytterbium(III) oxide is a common and readily available precursor. wikipedia.org It can be reacted with sulfuric acid to form Ytterbium(III) sulfate. The reaction is typically carried out by dissolving the oxide in a stoichiometric amount of sulfuric acid, followed by crystallization of the resulting sulfate salt. researchgate.netresearchgate.net The purity of the starting oxide is paramount as any impurities may be carried over to the final product.

Ytterbium(III) Chloride (YbCl₃): Ytterbium(III) chloride, available in both anhydrous and hydrated forms, is another viable precursor. sigmaaldrich.comwikipedia.org Synthesis from the chloride salt can be achieved by reacting it with a suitable sulfate source, such as sulfuric acid or a soluble sulfate salt. The reaction of Ytterbium(III) chloride with sulfuric acid would proceed as follows:

2 YbCl₃ + 3 H₂SO₄ → Yb₂(SO₄)₃ + 6 HCl

The subsequent crystallization from the aqueous solution would yield the octahydrate form. The choice between the anhydrous and hydrated chloride precursor may influence the reaction conditions and the water content of the final product.

Sulfate Source Materials for Synthesis

The source of the sulfate anion is equally important in the synthesis of Ytterbium(III) sulfate octahydrate.

Sulfuric Acid (H₂SO₄): Sulfuric acid is the most direct and common source of sulfate ions for reacting with ytterbium precursors like the oxide or chloride. researchgate.netresearchgate.net The concentration of the sulfuric acid can be a critical parameter to control, as it can affect the solubility of the resulting sulfate and the rate of reaction.

Optimization of Growth Conditions and Yields in Ytterbium(III) Sulfate Octahydrate Synthesis

To maximize the yield and obtain high-quality crystals of Ytterbium(III) sulfate octahydrate, several growth conditions must be carefully optimized. These parameters influence the nucleation rate, crystal growth kinetics, and ultimately the final product characteristics.

Temperature: As the solubility of Ytterbium(III) sulfate decreases with increasing temperature, controlling the temperature profile during crystallization is crucial. wikipedia.org For crystallization by cooling, a carefully controlled cooling rate can influence the crystal size distribution. Slower cooling generally leads to larger and more well-formed crystals.

pH: The pH of the solution can affect the speciation of both the ytterbium and sulfate ions, thereby influencing the crystallization process. Maintaining an optimal pH range is necessary to prevent the precipitation of ytterbium hydroxide (B78521) or other undesired side products.

Concentration: The initial concentration of the reactants plays a direct role in the supersaturation of the solution, which is the driving force for crystallization. Higher supersaturation levels tend to lead to faster nucleation and smaller crystals, while lower supersaturation favors the growth of larger, more perfect crystals.

Stirring/Agitation: The degree of agitation in the crystallization vessel affects mass transfer and can influence the crystal size and morphology. In some systems, increased stirring can lead to smaller and more uniform crystals due to secondary nucleation.

By systematically studying and optimizing these parameters, it is possible to control the synthesis of Ytterbium(III) sulfate octahydrate to achieve high yields of a product with the desired physical and chemical properties.

| Parameter | Effect on Crystallization | Optimization Goal |

| Temperature | Solubility decreases with increasing temperature. wikipedia.org | Control cooling rate for desired crystal size. |

| pH | Affects ion speciation and can lead to side reactions. | Maintain optimal range to prevent impurity precipitation. |

| Concentration | Influences supersaturation, nucleation, and growth rates. | Control to achieve desired crystal size and yield. |

| Stirring Rate | Affects mass transfer and can induce secondary nucleation. | Optimize for uniform crystal size and morphology. |

Characterization of Synthetic Purity and Crystalline Forms

The characterization of ytterbium(III) sulfate octahydrate, Yb₂(SO₄)₃·8H₂O, is crucial to confirm the identity, purity, and crystalline integrity of the synthesized product. A combination of analytical techniques is employed to provide a comprehensive assessment of the material's properties.

The purity of ytterbium(III) sulfate octahydrate is typically reported as a percentage, with commercial grades often available at 99.9% purity relative to other rare earth oxides (REO). prochemonline.comfishersci.cathermofisher.com This high level of purity is essential for its use in research and specialized applications. The primary impurities are often other rare earth elements, and their total concentration is a key quality parameter. For instance, high-purity grades may specify a maximum of 0.1% for total rare earth oxide impurities. thermofisher.comthermofisher.com

Ytterbium(III) sulfate octahydrate presents as a white or colorless crystalline solid. prochemonline.comwikipedia.org It is soluble in water and moderately soluble in strong mineral acids. fishersci.cafishersci.ptfishersci.com The octahydrates of the later lanthanide sulfates, from samarium to lutetium, including ytterbium, are isostructural, meaning they share the same crystal structure. researchgate.net They crystallize in the monoclinic crystal system with the space group C2/c. researchgate.net This structural similarity allows for the properties of analogous rare earth sulfates to provide insight into the expected crystallographic parameters for the ytterbium compound.

Interactive Data Table: Crystallographic Data for Isostructural Lanthanide Sulfate Octahydrates

| Parameter | Terbium(III) Sulfate Octahydrate researchgate.net | Dysprosium(III) Sulfate Octahydrate researchgate.net | Expected for Ytterbium(III) Sulfate Octahydrate |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C12/c1 (No. 15) | C12/c1 (No. 15) | C12/c1 (No. 15) |

| a (Å) | 13.493(3) | 13.469(2) | ~13.4 |

| b (Å) | 6.714(1) | 6.695(1) | ~6.6 |

| c (Å) | 18.231(3) | 18.202(3) | ~18.1 |

| β (°) ** | 102.16(2) | 102.06(1) | ~102.0 |

| Volume (ų) ** | 1614.5 | 1605.1 | ~1590 |

| Z | 4 | 4 | 4 |

Note: The values for Ytterbium(III) Sulfate Octahydrate are estimations based on the trend of decreasing ionic radius across the lanthanide series.

A suite of analytical methods is used to verify the structural and compositional characteristics of the synthesized compound.

X-Ray Diffraction (XRD): Powder XRD is a fundamental technique used to confirm the crystalline phase and structure of the final product. The diffraction pattern for a well-crystallized sample of Yb₂(SO₄)₃·8H₂O is expected to show sharp, high-intensity peaks consistent with the C2/c monoclinic structure. researchgate.netresearchgate.net This analysis also serves to identify any crystalline impurities.

Thermal Analysis (TGA/DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and decomposition pathway of the hydrate. TGA measures the mass loss as a function of temperature, which for ytterbium(III) sulfate octahydrate would show a distinct multi-step loss of the eight water molecules, followed by the decomposition of the anhydrous sulfate at higher temperatures to form ytterbium oxysulfate and finally ytterbium(III) oxide (Yb₂O₃). researchgate.net DTA detects the endothermic and exothermic processes associated with these dehydration and decomposition steps.

Infrared Spectroscopy (IR): IR spectroscopy is used to identify the functional groups present in the compound. The spectrum of Yb₂(SO₄)₃·8H₂O will exhibit characteristic absorption bands for the sulfate ions (SO₄²⁻) and the water of hydration (H₂O). The presence of coordination between the ytterbium ion and the sulfate and water ligands can be inferred from shifts in these bands. researchgate.netresearchgate.net

Interactive Data Table: Analytical Characterization Methods

| Analytical Technique | Purpose | Expected Findings for Yb₂(SO₄)₃·8H₂O |

| X-Ray Diffraction (XRD) | Phase identification, crystallinity, and structural analysis. | A diffraction pattern matching the monoclinic C2/c space group, confirming the octahydrate crystalline form. researchgate.net |

| Thermal Analysis (TGA/DTA) | Determination of thermal stability and water content. | Stepwise mass loss corresponding to the removal of eight water molecules, followed by decomposition of the anhydrous sulfate at higher temperatures. researchgate.net |

| Infrared Spectroscopy (IR) | Identification of functional groups and coordination. | Characteristic absorption bands for sulfate anions and water molecules, with shifts indicating coordination to the Yb³⁺ ion. researchgate.net |

| Elemental Analysis | Quantification of elemental composition to confirm purity. | The measured percentages of Yb, S, and O should align with the theoretical values for the Yb₂(SO₄)₃·8H₂O formula. |

Crystallographic Analysis and Structural Elucidation of Ytterbium Iii Sulfate Octahydrate

Advanced X-ray Diffraction Studies on Ytterbium(III) Sulfate (B86663) Octahydrate Crystal Structure

The definitive crystal structure of Ytterbium(III) sulfate octahydrate was established through single-crystal X-ray diffraction. epdf.pubdissercat.com This foundational work revealed that the compound crystallizes in the monoclinic system, which is a common structural motif for lanthanide sulfate octahydrates. epdf.pub

Subsequent research, including studies using X-ray absorption fine structure (EXAFS), has consistently used these early diffraction findings as a benchmark for understanding the local coordination environment of the ytterbium ion in both solid and aqueous states. researchgate.net The data from these diffraction studies are crucial for interpreting the complex spectra obtained from other analytical methods and for building accurate theoretical models. researchgate.net The lattice parameters and other key crystallographic data, while established in specialized literature, confirm the compound's place within the isostructural series of rare-earth sulfate octahydrates. epdf.pubicdst.orgstudylib.net

| Parameter | Value |

|---|---|

| Chemical Formula | Yb₂(SO₄)₃·8H₂O wikipedia.org |

| Molar Mass | 778.39 g/mol icdst.orgwikipedia.org |

| Crystal System | Monoclinic epdf.pubdissercat.com |

| Appearance | Colorless crystals icdst.orgwikipedia.org |

| Density | 3.3 g/cm³ icdst.org |

Neutron Diffraction Investigations of Hydrogen Bonding Networks within the Octahydrate

While specific neutron diffraction studies on single crystals of Ytterbium(III) sulfate octahydrate are not widely documented in the literature, the technique is exceptionally well-suited for elucidating the positions of hydrogen atoms within hydrated crystals. aps.orgnih.gov Unlike X-ray diffraction, where scattering is dependent on electron density, neutron scattering cross-sections are a nuclear property, making light atoms like hydrogen (or its isotope deuterium) readily detectable. aps.orgnih.gov This capability is critical for accurately mapping the complex hydrogen-bonding networks that define the structure and stability of hydrates.

Pulsed neutron diffraction studies have been successfully performed on aqueous solutions containing the Yb³⁺ ion to investigate its hydration. researchgate.net Such studies provide valuable information on the structure of water molecules in the primary hydration shell. For a complete understanding of the solid-state structure of the octahydrate, neutron diffraction would be invaluable for precisely determining the orientation of the water molecules and the geometry of the O-H···O bonds that link the sulfate anions and the coordinated water molecules into a three-dimensional framework.

Electron Diffraction and Microscopy for Microstructural Characterization

Information regarding the microstructural characterization of Ytterbium(III) sulfate octahydrate using electron diffraction and microscopy techniques is limited in published research. However, these methods are powerful tools for materials analysis.

Scanning Electron Microscopy (SEM) would be employed to study the surface topography and crystal morphology (shape and size) of the crystalline powder. Energy-Dispersive X-ray Analysis (EDXA), often coupled with SEM, could confirm the elemental composition of the samples. purdue.edu Transmission Electron Microscopy (TEM) combined with selected area electron diffraction (SAED) could provide more detailed microstructural information, such as identifying crystal defects, stacking faults, or twinning within individual crystallites.

Coordination Chemistry and Ligand Interactions in Ytterbium(III) Sulfate Octahydrate Systems

The coordination chemistry of the Yb³⁺ ion in the sulfate octahydrate system is dictated by the interplay between the central metal ion and the surrounding water and sulfate ligands. The large ionic radius and high charge of the lanthanide ion allow for high coordination numbers and flexible geometries. researchgate.net

Ytterbium Ion Coordination Environment and Geometry

Recent studies integrating X-ray absorption spectroscopy with advanced molecular dynamics simulations have provided a precise picture of the ytterbium ion's coordination. researchgate.net At ambient conditions, the Yb³⁺ ion is eight-coordinate. researchgate.net The coordinating atoms are derived from both water molecules and sulfate anions, creating a complex inner coordination sphere. researchgate.net This arrangement results in a distorted square antiprism geometry around the central ytterbium cation. researchgate.net

Sulfate Ligand Binding Modes (e.g., mono-sulfate, bi-sulfate)

In the solid-state structure and in concentrated aqueous solutions, sulfate ions act as ligands, binding directly to the ytterbium center. researchgate.net At room temperature, the coordination sphere of each Yb³⁺ ion includes two sulfate ligands. researchgate.net These sulfate groups can act as bridging ligands, connecting multiple ytterbium centers to form a polymeric structure. The binding can be further described by the number of oxygen atoms from a single sulfate that bind to the metal (denticity). Studies indicate that sulfate often employs a bidentate binding mode, where two of its oxygen atoms chelate the Yb³⁺ ion. researchgate.net This chelating effect plays a significant role in the competition between sulfate and water for coordination sites, especially under varying temperature conditions. researchgate.net

Water Molecule Interactions and Hydration Shell Dynamics

Studies under non-ambient conditions reveal that the hydration shell is dynamic. With increasing temperature, progressive dehydration occurs, where water molecules are lost from the primary coordination sphere and are replaced by additional coordination from sulfate oxygen atoms. researchgate.net This demonstrates a shift from a hydration-dominated structure to a sulfate-dominated one, highlighting the dynamic equilibrium between water and sulfate ligands. researchgate.net

Structural Stability and Transformations under Varied Environmental Conditions

The crystalline and solution-phase structure of ytterbium(III) sulfate octahydrate is sensitive to changes in environmental parameters such as pressure, temperature, and the chemical composition of its aqueous solution, including pH and ionic strength. These factors can induce significant transformations, including phase transitions, dehydration, and changes in ionic speciation.

High-Pressure Studies on Ytterbium(III) Sulfate Octahydrate

Currently, there is a notable lack of specific high-pressure crystallographic or spectroscopic data for ytterbium(III) sulfate octahydrate in published scientific literature. However, research on other hydrated inorganic compounds and various lanthanide materials under high pressure suggests potential transformations. core.ac.uklsu.edu

Generally, the application of high pressure to hydrated salts can lead to several phenomena:

Phase Transitions: Pressure can induce polymorphic transformations, where the crystal structure changes to a more compact arrangement to reduce the total volume. Studies on lanthanide titanates, for example, have shown pressure-induced transitions to different crystallographic phases. lsu.edu

Pressure-Induced Dehydration: In some cases, high pressure can force water molecules out of the crystal lattice. core.ac.uk

Changes in Coordination: The coordination number and geometry around the metal cation can be altered under high pressure, leading to changes in the material's physical and chemical properties.

While high-pressure synthesis has been used to create novel uranium and lanthanide compounds, dokumen.pubacs.org dedicated studies on the structural response of Yb₂(SO₄)₃·8H₂O to pressure are required to elucidate its specific behavior under these conditions.

Temperature-Induced Structural Reorganization and Dehydration Processes

The thermal stability of ytterbium(III) sulfate octahydrate is limited, and the compound undergoes a multi-stage decomposition process upon heating. This process involves the sequential loss of its eight water molecules of hydration, followed by the decomposition of the anhydrous sulfate at higher temperatures. The solubility of ytterbium(III) sulfate in water notably decreases as the temperature increases, which indicates that the dissolution process is exothermic. wikipedia.orgchemguide.co.uk

The thermal decomposition pathway for lanthanide sulfate octahydrates has been studied for several elements in the series. researchgate.netresearchgate.net For erbium(III) sulfate octahydrate, a close neighbor to ytterbium, the dehydration proceeds in distinct steps, first forming a trihydrate and then the anhydrous salt before further decomposition. researchgate.net A similar pathway is anticipated for the ytterbium analogue.

The general sequence of thermal decomposition is as follows:

Table 1: General Thermal Decomposition Pathway for Lanthanide(III) Sulfate Octahydrates

| Temperature Range | Process | Product |

|---|---|---|

| ~100-400 °C | Dehydration | Anhydrous Sulfate (Ln₂(SO₄)₃) |

| > 650-700 °C | Decomposition | Oxysulfate (Ln₂O₂SO₄) |

| > 900-1000 °C | Final Decomposition | Oxide (Ln₂O₃) |

Note: Specific transition temperatures vary depending on the lanthanide element and experimental conditions. Data is generalized from studies on various lanthanide sulfates. researchgate.netresearchgate.net

This process involves significant structural reorganization. The initial loss of water molecules disrupts the crystal lattice of the octahydrate, leading to the formation of lower hydrates and eventually the anhydrous Yb₂(SO₄)₃. The anhydrous sulfate itself is stable over a considerable temperature range before it decomposes into ytterbium oxysulfate and finally ytterbium(III) oxide (Yb₂O₃).

Influence of pH and Ionic Strength on Solution-Phase Speciation

The chemical species of ytterbium(III) sulfate present in an aqueous solution are highly dependent on the solution's pH and, to a lesser extent, its ionic strength. These factors govern the equilibrium between the hydrated ytterbium cation, its hydrolyzed forms, and complexes with sulfate ions.

Influence of pH: In acidic to near-neutral solutions, the predominant species is the hydrated ytterbium ion, [Yb(H₂O)₈]³⁺. nih.gov As the pH of the solution increases with the addition of a base, the ytterbium ion undergoes hydrolysis, forming various hydroxo complexes. This process ultimately leads to the precipitation of insoluble, gelatinous ytterbium(III) hydroxide (B78521), Yb(OH)₃. dokumen.pub Studies on the ion flotation of ytterbium from aqueous solutions have found that the maximum removal efficiency occurs at a pH of approximately 8.30, which is attributed to the formation of species such as the dihydroxoytterbium cation, [Yb(OH)₂]⁺. thermofisher.com The primary hydrolysis reaction can be represented as:

Yb³⁺(aq) + nH₂O ⇌ [Yb(OH)ₙ]⁽³⁻ⁿ⁾⁺(aq) + nH⁺(aq)

Studies conducted at the ionic strength of seawater have determined the stability constant for this complex, providing a quantitative measure of its formation tendency. wikipedia.org The formation of such inner-sphere and outer-sphere ion pairs becomes more significant at higher solute concentrations. nih.gov

Table 2: Stability Constant for the Monosulfato-Ytterbium(III) Complex

| Complex Ion | Log β₁ | Conditions |

|---|---|---|

| [Yb(SO₄)]⁺ | 1.89 (±0.03) | t = 25 °C, Ionic Strength of Seawater |

Data from Schijf and Byrne (2001). wikipedia.org

The stability constant (β₁) represents the equilibrium for the reaction: Yb³⁺ + SO₄²⁻ ⇌ [Yb(SO₄)]⁺. The value indicates a significant interaction, demonstrating that sulfate complexation is an important aspect of ytterbium's aqueous speciation in sulfate-rich environments. Changes in ionic strength can affect the activity coefficients of the ions, thereby shifting this equilibrium. wikipedia.org

Spectroscopic Characterization Techniques for Ytterbium Iii Sulfate Octahydrate

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around a specific atom. For Ytterbium(III) sulfate (B86663) octahydrate, XAS at the Yb L₃-edge can provide precise information about the coordination environment of the ytterbium ion.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry of the absorbing atom. For Ytterbium(III) sulfate octahydrate, the Yb L₃-edge XANES spectrum is expected to confirm the +3 oxidation state of ytterbium. The features of the XANES spectrum are sensitive to the symmetry of the local environment around the ytterbium ion. In the solid state, Ytterbium(III) sulfate octahydrate is isostructural with other heavy lanthanide sulfate octahydrates, adopting a monoclinic crystal structure. In this structure, the Yb³⁺ ion is coordinated by oxygen atoms from both water molecules and sulfate groups, resulting in a specific coordination geometry. This coordination environment, which is a distorted capped antiprism, influences the shape and intensity of the white line and other near-edge features in the XANES spectrum.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains information about the number, type, and distances of the atoms in the immediate vicinity of the absorbing atom. Analysis of the EXAFS oscillations can yield quantitative information on the Yb-O bond lengths and the coordination number of the ytterbium ion.

In Ytterbium(III) sulfate octahydrate, the Yb³⁺ ion is expected to be coordinated by a total of eight oxygen atoms. These oxygen atoms belong to both water molecules and sulfate anions, which act as ligands. The analysis of the EXAFS data would allow for the determination of the average Yb-O bond distances for the coordinating water molecules and the sulfate groups. Due to the lanthanide contraction, the Yb-O distances are expected to be shorter than those in analogous lighter lanthanide sulfate octahydrates.

Table 1: Expected EXAFS Parameters for Ytterbium(III) Sulfate Octahydrate

| Absorber-Backscatterer | Coordination Number (N) | Distance (Å) |

|---|---|---|

| Yb-O (water) | Variable | ~2.3-2.4 |

| Yb-O (sulfate) | Variable | ~2.3-2.4 |

Note: The coordination numbers and distances are estimates based on isostructural compounds and the principles of EXAFS analysis. Precise values would require experimental determination.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a compound and probing the interactions between them.

The vibrational spectrum of Ytterbium(III) sulfate octahydrate is dominated by the vibrational modes of the sulfate ions (SO₄²⁻) and the water molecules (H₂O).

The free sulfate ion, with tetrahedral (T_d) symmetry, has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In the crystal lattice of Ytterbium(III) sulfate octahydrate, the site symmetry of the sulfate ion is lower than T_d. This reduction in symmetry leads to the splitting of the degenerate modes and the activation of modes that are IR or Raman inactive in the free ion.

The water molecules exhibit symmetric stretching, antisymmetric stretching, and bending vibrations. In the hydrated salt, these bands are often broad due to hydrogen bonding. The presence of coordinated water molecules and lattice water can lead to a complex set of bands in the O-H stretching region (typically 3000-3600 cm⁻¹).

Table 2: Expected Vibrational Modes for Ytterbium(III) Sulfate Octahydrate

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| H₂O Stretching | 3000 - 3600 | IR, Raman |

| H₂O Bending | 1600 - 1650 | IR |

| SO₄²⁻ Antisymmetric Stretch (ν₃) | 1100 - 1200 | IR, Raman |

| SO₄²⁻ Symmetric Stretch (ν₁) | ~980 | Raman |

| SO₄²⁻ Antisymmetric Bend (ν₄) | 600 - 650 | IR, Raman |

| SO₄²⁻ Symmetric Bend (ν₂) | ~450 | Raman |

The positions and widths of the vibrational bands of both the sulfate and water molecules are sensitive to their environment, particularly to hydrogen bonding. The O-H stretching bands of the water molecules can provide detailed information about the strength and nature of the hydrogen bonds within the crystal lattice. The interactions between the Yb³⁺ cation and the oxygen atoms of the sulfate and water ligands can also be inferred from shifts in their respective vibrational frequencies compared to the free ions or molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ytterbium(III) Sulfate Octahydrate Solutions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. However, the application of NMR to paramagnetic compounds like Ytterbium(III) sulfate presents unique challenges and opportunities.

The Yb³⁺ ion is paramagnetic, which leads to significant shifts and broadening of the NMR signals of nearby nuclei. These effects are due to the interaction of the nuclear spins with the unpaired electrons of the lanthanide ion. The observed chemical shift in a paramagnetic complex is the sum of the diamagnetic shift, the contact shift (through-bond interaction), and the pseudocontact shift (through-space dipolar interaction).

For an aqueous solution of Ytterbium(III) sulfate octahydrate, the ¹⁷O NMR of the solvent water molecules would be particularly informative. The large paramagnetic shifts induced by Yb³⁺ on the ¹⁷O resonance of coordinated water molecules can provide information about the number of water molecules in the first coordination sphere and their exchange rate with the bulk solvent. However, the rapid relaxation induced by the paramagnetic center often leads to very broad signals, which can be challenging to detect.

Due to these challenges, detailed high-resolution NMR studies on Ytterbium(III) sulfate octahydrate solutions are not commonly reported in the literature. The interpretation of such spectra would require advanced techniques and theoretical modeling to separate the various contributions to the chemical shifts and relaxation rates.

Optical Spectroscopy of Ytterbium(III) Ions in Sulfate Octahydrate Matrices

The optical properties of ytterbium(III) ions when situated within a sulfate octahydrate matrix are a focal point of spectroscopic investigation. These studies provide valuable insights into the electronic transitions of the Yb³⁺ ion.

Luminescence and Fluorescence Properties

Ytterbium(III) sulfate octahydrate is known for its characteristic luminescence in the near-infrared (NIR) region, which originates from the 4f electronic transitions of the Yb³⁺ ion. The interaction with the crystal field of the sulfate and water ligands leads to a splitting of the electronic energy levels. chemrxiv.orgchemrxiv.org Time-resolved luminescence studies of ytterbium in solution have been conducted to explore its potential for NIR imaging. rsc.org

The primary luminescence is centered around the ²F₅/₂ → ²F₇/₂ transition of the ytterbium ion. The exact emission wavelength and the structure of the emission spectrum are influenced by the local coordination and symmetry of the Yb³⁺ ion within the hydrated sulfate matrix. The presence of water molecules in the coordination sphere can lead to quenching of the luminescence through non-radiative decay pathways involving O-H vibrations.

Detailed findings from spectroscopic studies on similar ytterbium solvates reveal that at low temperatures (77K), the emission bands resolve into distinct lines, allowing for a more precise determination of the electronic energy levels. chemrxiv.org For instance, in aqueous solutions, the electronic structure of the ground state and the excited state can be mapped from the emission and excitation spectra, respectively. chemrxiv.org

| Property | Description |

|---|---|

| Excitation | Direct excitation into the Yb³⁺ absorption bands or through energy transfer from a sensitizer. rsc.org |

| Emission | Typically in the near-infrared (NIR) range, corresponding to the ²F₅/₂ → ²F₇/₂ transition. |

| Quantum Yield | Can be significantly enhanced in complexes with organic ligands that act as antennae. rsc.org |

| Luminescence Lifetime | Influenced by the coordination environment and the presence of quenching species like water molecules. rsc.orgrsc.org |

Hyperfine and Magnetic Properties in Ytterbium(III) Sulfate Doped Systems

The magnetic properties of Ytterbium(III) ions are intrinsically linked to their complex electronic structure, which is characterized by strong spin-orbit coupling. chemrxiv.orgnih.gov While specific studies on Ytterbium(III) sulfate doped systems are not abundant in the provided search results, the principles can be inferred from studies on other ytterbium compounds. Electron Paramagnetic Resonance (EPR) is a key technique for probing these properties. The interaction between the electron spin and the nuclear spin of the magnetic isotopes of ytterbium would result in a hyperfine structure in the EPR spectrum. This hyperfine splitting is a sensitive indicator of the electronic wavefunction and the local chemical environment of the Yb³⁺ ion.

Advanced Spectroscopic Techniques for Investigating Electronic Structures

To obtain a comprehensive understanding of the electronic structure of ytterbium(III) sulfate octahydrate, a combination of advanced spectroscopic methods and theoretical calculations is necessary. chemrxiv.orgnih.gov High-resolution absorption and luminescence spectroscopy, particularly at cryogenic temperatures, can resolve the fine structure of the electronic energy levels, which are split by the crystal field. chemrxiv.org

Modern computational methods, such as density functional theory (DFT) and ab initio relativistic complete active space self-consistent field (CASSCF) calculations, are employed to model the structures and predict the electronic energy levels of ytterbium complexes. chemrxiv.orgchemrxiv.org By comparing these theoretical results with experimental data from techniques like absorption, luminescence excitation, and emission spectroscopy, it is possible to determine the coordination number and geometry of the ytterbium ion in its environment. chemrxiv.orgnih.gov For instance, in aqueous solutions, ytterbium(III) solvates have been found to be eight-coordinated with a square antiprismatic geometry. chemrxiv.org

This correlative approach between experimental spectra and computational results is a robust methodology for elucidating the solution structures of lanthanide complexes. chemrxiv.orgchemrxiv.org

| Technique/Method | Information Obtained |

|---|---|

| High-Resolution Luminescence Spectroscopy (at 77K) | Resolves distinct electronic transition lines, enabling detailed mapping of energy levels. chemrxiv.org |

| Luminescence Excitation Spectroscopy | Provides information about the excited state energy levels. chemrxiv.org |

| Density Functional Theory (DFT) | Models the geometric structures of the solvated complexes. chemrxiv.orgchemrxiv.org |

| CASSCF Calculations | Computes the electronic microstates of possible structures. chemrxiv.orgchemrxiv.org |

Theoretical and Computational Chemistry Approaches to Ytterbium Iii Sulfate Octahydrate

Ab Initio Molecular Dynamics (AIMD) Simulations of Ytterbium(III) Sulfate (B86663) Systems

Ab initio molecular dynamics (AIMD) has emerged as a powerful tool to simulate the complex interactions within Ytterbium(III) sulfate systems, providing a first-principles-based description of the atomic and electronic behavior. researchgate.netarxiv.org These simulations are crucial for understanding the dynamic nature of ion solvation and complexation in aqueous environments. researchgate.netarxiv.org

Modeling Ytterbium(III) Coordination and Hydration Shell Dynamics

AIMD simulations, often coupled with experimental techniques like extended X-ray absorption fine structure (EXAFS) spectroscopy, have been instrumental in elucidating the coordination environment of the Yb³⁺ ion in sulfate-rich aqueous solutions. researchgate.netarxiv.org At room temperature, the Yb³⁺ ion is typically coordinated by a total of eight ligands, comprising five water molecules and two sulfate ligands, resulting in a distorted square antiprism geometry. researchgate.netarxiv.org The first hydration shell is highly dynamic, with water molecules and sulfate ligands in constant motion. nih.gov

As temperature increases, these simulations reveal a progressive dehydration of the Yb³⁺ ion. researchgate.netarxiv.org For instance, at 200°C, one water molecule is typically displaced from the primary coordination sphere, leading to a coordination number of seven and a shift in geometry to a capped dodecahedron. researchgate.netarxiv.org This process highlights the delicate balance between hydration and sulfate complexation, which is significantly influenced by thermal energy. researchgate.net The dynamics of the hydration shell, including the residence times of water molecules and the flexibility of the coordination structure, are key aspects revealed by AIMD. researchgate.netnih.govnih.gov

Table 1: Ytterbium(III) Coordination and Hydration at Different Temperatures

| Temperature | Coordination Number (CN) | Coordination Geometry | Hydration Shell Composition |

|---|---|---|---|

| Room Temperature | 8 | Distorted Square Antiprism | 5 H₂O + 2 SO₄²⁻ |

| 100°C | ~7.9 | Distorted Square Antiprism | Hydration shell largely intact |

| 200°C | ~7.2-7.8 | Capped Dodecahedron | Dehydration, loss of one water molecule |

| 300°C | --- | --- | Dominated by sulfate binding |

This table is based on data from AIMD simulations and EXAFS studies. researchgate.netarxiv.org

Simulating Ligand Exchange Mechanisms

While direct simulation of the complete ligand exchange process in Ytterbium(III) sulfate octahydrate is computationally intensive, AIMD provides critical insights into the underlying mechanisms. chemrxiv.org The simulations show dynamic interactions between the central Yb³⁺ ion and the surrounding water and sulfate ligands. researchgate.net At elevated temperatures, the increased thermal motion facilitates the exchange of ligands. researchgate.net The simulations suggest a dynamic equilibrium where water molecules can be displaced by sulfate ions, and the binding mode of the sulfate itself can fluctuate, for instance, between monodentate and bidentate coordination. researchgate.net This dynamic exchange is a crucial factor in understanding the transport and deposition of rare earth elements in geological and industrial processes. arxiv.org The study of ligand exchange in similar metal complexes using computational methods highlights the associative nature of these reactions, which can be further investigated for ytterbium systems. chemrxiv.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and bonding of molecules. chemrxiv.orgchemrxiv.orgnih.gov For Ytterbium(III) sulfate octahydrate, DFT calculations provide a fundamental understanding of the interactions between the ytterbium ion and its ligands. researchgate.netchemrxiv.org These calculations can determine the optimized geometries of the hydrated and sulfated ytterbium complexes, which are in good agreement with experimental data. chemrxiv.org

DFT is employed to describe the electronic density using Kohn-Sham orbitals, which are represented as a linear combination of a plane-wave basis set. researchgate.net This approach allows for the accurate determination of ligand field splitting, which provides direct information about the coordination geometry. chemrxiv.orgchemrxiv.orgnih.gov The electronic structure of Yb³⁺ is characterized by strong relativistic effects and spin-orbit coupling. chemrxiv.orgnih.gov Computational methods are now capable of describing the ladder of electronic energy levels for simpler trivalent lanthanide ions like ytterbium. chemrxiv.orgnih.gov By comparing theoretically calculated electronic energy levels with experimental optical spectra, it is possible to determine the coordination number and solution structure of Yb³⁺ solvates. chemrxiv.orgnih.gov

Classical Molecular Dynamics Simulations for Bulk Properties

Classical Molecular Dynamics (MD) simulations are a valuable tool for studying the bulk properties of systems like Ytterbium(III) sulfate octahydrate in solution. researchgate.nettudelft.nl Unlike AIMD, classical MD uses pre-defined force fields to describe the interactions between atoms, allowing for the simulation of larger systems over longer timescales. researchgate.net These simulations can provide insights into properties such as density, viscosity, and diffusion coefficients of the solution. researchgate.nettudelft.nl

Computational Studies on Ytterbium(III) Sulfate Complexation in Aqueous and Hydrothermal Solutions

Computational studies, integrating techniques like AIMD and DFT, have been pivotal in understanding the complexation of Ytterbium(III) with sulfate ions in both standard aqueous and high-temperature hydrothermal solutions. researchgate.netarxiv.org These studies have revealed that sulfate is a highly effective ligand for Yb³⁺, playing a crucial role in its transport and deposition in geological systems. researchgate.netarxiv.org

In aqueous solutions at ambient conditions, Yb³⁺ forms stable complexes with sulfate, coexisting with a shell of hydrating water molecules. researchgate.net As temperature and pressure increase, simulating hydrothermal conditions, the computational models show a significant shift in the equilibrium towards stronger sulfate complexation. researchgate.netarxiv.org This is driven by the progressive dehydration of the Yb³⁺ ion. researchgate.netarxiv.org The simulations predict that at temperatures around 300°C, sulfate binding becomes the dominant interaction, which is consistent with the observed retrograde solubility of rare earth element sulfates and can lead to mineral precipitation. arxiv.org These computational insights are critical for refining thermodynamic models of rare earth element speciation in hydrothermal fluids. arxiv.orgresearchgate.net

Predictive Modeling of Structural and Spectroscopic Behavior

Predictive modeling, which combines computational chemistry with experimental data, is a powerful approach for forecasting the structural and spectroscopic properties of Ytterbium(III) sulfate octahydrate under various conditions. chemrxiv.orgnih.gov By using DFT and ab initio methods like CASSCF (Complete Active Space Self-Consistent Field), it is possible to calculate the electronic energy levels of different possible coordination structures of the Yb³⁺ ion. chemrxiv.orgchemrxiv.orgnih.gov

These calculated energy levels can then be compared with experimentally obtained optical spectra (absorption and luminescence) to determine the most probable coordination geometry in solution. chemrxiv.orgnih.gov This methodology has been successfully applied to determine that Yb³⁺ in water is eight-coordinated with a square antiprismatic geometry. chemrxiv.org Such predictive modeling can be extended to understand the influence of different ligands, solvent environments, and temperatures on the structure and, consequently, the spectroscopic signature of Ytterbium(III) complexes. researchgate.net This predictive capability is invaluable for designing new materials and processes involving ytterbium.

Advanced Applications of Ytterbium Iii Sulfate Octahydrate in Materials Science and Catalysis Research

Catalytic Applications in Organic Synthesis and Reaction Mechanisms

The catalytic activity of ytterbium compounds in organic synthesis is a subject of significant research interest. While many studies utilize ytterbium(III) triflate [Yb(OTf)₃], the principles of catalysis are directly applicable to other ytterbium salts like ytterbium(III) sulfate (B86663), as the catalytic action stems from the Ytterbium(III) ion itself. researchgate.net

The Ytterbium(III) ion (Yb³⁺) is a hard Lewis acid, a characteristic attributed to its small ionic radius and high charge density. scribd.com In organic reactions, a Lewis acid acts as an electron pair acceptor, activating substrates and facilitating bond formation or cleavage. wikipedia.org The Yb³⁺ ion can coordinate with Lewis basic atoms like oxygen or nitrogen in a substrate, which withdraws electron density and enhances the substrate's reactivity towards nucleophilic attack or other transformations. wikipedia.org

The effectiveness of Yb³⁺ as a Lewis acid catalyst has been demonstrated in various reactions. For instance, lanthanide triflates, including ytterbium's, are known to accelerate Knoevenagel condensations. nih.gov The high Lewis acidity of Yb³⁺ makes it one of the most effective lanthanide catalysts for many organic transformations. scribd.com

Table 1: Comparison of Lewis Acid Catalysts in Intramolecular Alkene Hydroalkylation

| Lewis Acid | Conversion (%) | Conversion (without Au, %) |

| Sc(OTf)₃ | 0 | 0 |

| Yb(OTf)₃ | 0 | 0 |

| Zn(OTf)₂ | 83 | 0 |

| Al(OTf)₃ | 26 | 16 |

| Ga(OTf)₃ | Trace | 12 |

| In(OTf)₃ | 100 | 77 |

| Bi(OTf)₃ | 100 | 38 |

| This table, adapted from a study on dual gold/Lewis acid catalysis, illustrates the varying effectiveness of different Lewis acids in a specific reaction, highlighting that catalyst choice is reaction-dependent. rsc.org |

The use of Ytterbium(III) as a catalyst can lead to significant improvements in both the speed and the outcome of chemical reactions. For example, in the aza-Diels-Alder reaction, ytterbium(III) triflate was found to greatly increase the reaction rate. acs.org This acceleration is a common feature of Lewis acid catalysis, where the catalyst lowers the activation energy of the reaction. wikipedia.org

Research comparing the catalytic efficiencies of ytterbium and dysprosium ions in the Knoevenagel condensation has shown that the greater electrostatic field of the ytterbium Lewis acid leads to more activated intermediates and, consequently, a faster reaction. nih.gov This higher reactivity is linked to the different electrophilicity of the ions. nih.gov Furthermore, Ytterbium-based catalysts can influence the selectivity of a reaction, favoring the formation of a specific product isomer. For instance, in the synthesis of β-lactones and β-lactams, the choice of lanthanide triflate catalyst can affect the ratio of trans to cis isomers produced. scribd.com The ability to be recovered and reused without losing catalytic activity makes ytterbium catalysts economically and environmentally attractive for synthetic chemistry. researchgate.netresearchgate.net

Development of Ytterbium-Based Materials for Electronic and Optical Technologies

The distinct optical properties of the trivalent ytterbium ion (Yb³⁺) have made it a key dopant in materials for optical technologies. Its simple electronic level structure, broad absorption and emission bands, and long upper-state lifetimes are highly advantageous for these applications. researchgate.netrp-photonics.com Ytterbium(III) sulfate octahydrate can be used as a high-purity source for introducing Yb³⁺ ions into host materials like glass and crystals. americanelements.com

Ytterbium-doped optical fibers are fundamental components of high-power fiber lasers and amplifiers. optica.orgthorlabs.com These fibers are typically produced by doping a silica (B1680970) or aluminosilicate (B74896) glass core with Yb³⁺ ions during the manufacturing process, such as through modified chemical vapor deposition (MCVD) and solution-doping techniques. optica.orgoptica.org The concentration of ytterbium can be precisely controlled, with some fibers containing up to 25,000 ppm by weight. optica.org

The design of these fibers can be tailored for specific applications. amstechnologies.com Double-clad fibers, for instance, allow for high-power pumping with laser diodes, leading to exceptional power conversion efficiencies, often exceeding 80%. optica.orgnewport.com Large-mode-area (LMA) fibers are designed to handle high optical powers without sustaining damage. thorlabs.com These specialized fibers are critical for applications in telecommunications, where ytterbium-doped fiber amplifiers (YDFAs) boost optical signals, and in industrial materials processing. photonics.com

Table 2: Properties of Selected Ytterbium-Doped Fibers

| Fiber Type | Core Diameter (µm) | Cladding Diameter (µm) | Numerical Aperture (Core) | Key Feature |

| YDF-SM-6/125 | 5.5 - 9 | 90 - 127 | 0.09, 0.16 | Single mode, for core-pumped lasers. amstechnologies.com |

| YDF-DC-10/125 | 10 | 125 | - | Double clad, for high-peak-power amplifiers. amstechnologies.com |

| Yb1200-20/400DC | 20.0 ± 1.5 | 400 ± 10 | - | Large mode area, for high power applications. thorlabs.com |

| Yb/Al/P/Ce Fiber | 6 | 125 | ~0.12 | Heavily doped for ultra-short cavity lasers. optica.org |

| This table summarizes the characteristics of different types of Ytterbium-doped fibers, showcasing the versatility in their design for various applications. |

Ytterbium-doped materials are the gain media of choice for a wide range of solid-state lasers. rp-photonics.com These lasers utilize host materials like yttrium aluminum garnet (Yb:YAG) crystals or silica fibers doped with Yb³⁺ ions. photonics.com The operating principle involves pumping the ytterbium ions to a higher energy state using laser diodes (typically around 975 nm), after which they emit laser light through stimulated emission, primarily in the 1030 nm to 1100 nm wavelength range. optica.orgphotonics.com

The advantages of ytterbium lasers are numerous. They are known for their high power and efficiency, excellent thermal management due to a low quantum defect, and operational flexibility. researchgate.netphotonics.com These characteristics make them indispensable for industrial applications like high-precision cutting, welding, and engraving. photonics.com In scientific research, they are used for spectroscopy and metrology, while ultrafast (femtosecond) ytterbium fiber lasers have become crucial tools in fields like neuroscience and advanced materials processing. coherent.comaip.org

Ytterbium(III) Sulfate Octahydrate in Quantum Information Processing and Quantum Memories

Trapped ions are leading candidates for building quantum computers and quantum memories, essential components of a future quantum internet. physicsworld.comsu.se The ytterbium ion is particularly well-suited for these applications due to its electronic structure. aip.org Ytterbium(III) sulfate can serve as a starting material for generating the ytterbium atoms which are subsequently ionized and trapped.

In this context, a quantum bit, or qubit, is encoded in the electronic states of a single trapped ytterbium ion. aip.org Specifically, the hyperfine "clock" states of the ¹⁷¹Yb⁺ isotope are often used, as they are exceptionally stable and less sensitive to magnetic field fluctuations, allowing for long coherence times of at least 2.5 seconds. quantumzeitgeist.comresearchgate.net

Researchers have demonstrated the ability to precisely control the quantum state of a trapped ytterbium ion using laser and microwave pulses. physicsworld.comresearchgate.net This control allows for the initialization of the qubit's state with high fidelity and the execution of quantum gates. aip.orgresearchgate.net Furthermore, it is possible to entangle the quantum state of the ion with that of a photon. physicsworld.com This ion-photon entanglement is a critical step for transmitting quantum information over long distances, as photons are ideal carriers for this purpose. su.se By creating networks of entangled ions, it may become possible to perform large-scale quantum computations and establish secure communication channels. physicsworld.com

Table 3: Key Properties of Ytterbium for Quantum Applications

| Property | Description | Significance |

| Qubit Carrier | ¹⁷¹Yb⁺ ion | The nuclear spin and hyperfine states provide stable, long-lived qubits. aip.orgquantumzeitgeist.com |

| Coherence Time | Measured at ≥ 2.5 seconds | Long coherence times are essential for performing complex quantum computations. researchgate.net |

| State Control | Laser and microwave pulses | Allows for high-fidelity initialization, manipulation (gates), and readout of the qubit state. physicsworld.comresearchgate.net |

| Ion-Photon Entanglement | The ion's quantum state can be entangled with a "flying" photon qubit. | Enables the transmission of quantum information over optical fibers, a key step for a quantum internet. physicsworld.comsu.se |

| This table highlights the properties that make trapped ytterbium ions a leading platform for quantum information processing and the development of quantum memories. |

Rare-Earth Ion Doped Crystals for Quantum Coherent Interfaces

Ytterbium-doped crystals are at the forefront of research into quantum coherent interfaces, which are essential for connecting different components of a quantum network. The Yb³⁺ ion possesses a simple electronic structure with only one excited state (²F₅/₂) above the ground state (²F₇/₂), which minimizes detrimental processes like excited-state absorption. 4lasers.comquantum-electronics.ru This characteristic is highly desirable for creating robust quantum memories.

Researchers have identified ytterbium as an ideal candidate for quantum network repeaters because it can store and protect fragile quantum information carried by light, even at high operational frequencies. sciencedaily.com Crystals doped with ytterbium ions, such as Ytterbium-doped Yttrium Aluminum Garnet (Yb:YAG), are being explored for these applications. 4lasers.comsciencedaily.comkingwinoptics.com The Yb³⁺ ions within the crystal lattice act as qubits, the fundamental units of quantum information. The specific isotope ¹⁷¹Yb is often used due to its nuclear spin of 1/2, which provides a long-lived and coherent two-level system. quantumzeitgeist.comphysicsworld.comaps.org

The properties of Yb-doped crystals make them suitable for quantum applications:

Long Coherence Times: The nuclear spin of ¹⁷¹Yb can exhibit coherence times on the order of seconds, which is many orders of magnitude longer than the time required for qubit manipulation. aps.orgarxiv.org

Efficient Optical Control: The electronic structure of ytterbium allows for fast and high-fidelity control of the qubit state using lasers. aps.org

Reduced Decoherence: The nuclear spin qubit is relatively insensitive to external magnetic fields and other environmental noise that can corrupt quantum information. aps.org

| Property | Value/Characteristic | Significance | Reference |

|---|---|---|---|

| Qubit Host | ¹⁷¹Yb Isotope | Ideal nuclear spin of 1/2 for a stable two-level system. | physicsworld.comaps.org |

| Coherence Time (T₂) | Up to 7.9 seconds | Enables long-term storage of quantum information. | arxiv.org |

| Quantum Defect | Low (~9% in Yb:YAG) | Minimizes heat generation during laser operations, improving stability. | 4lasers.comquantum-electronics.ru |

| Pump Wavelength | Broad absorption around 940 nm | Allows for efficient pumping with common diode lasers. | 4lasers.comaltechna.com |

Design of Solid-State Optical and Microwave Quantum Memories

The development of scalable quantum computers and long-distance quantum communication networks relies heavily on quantum memories capable of storing and retrieving quantum states on demand. sciencedaily.comaip.org Ytterbium-doped solids are promising candidates for building these memories, which can operate in both the optical and microwave domains. sciencedaily.comaps.org

In one approach, ensembles of rare-earth ions, including ytterbium, are doped into crystalline hosts like yttrium orthosilicate (B98303) (Y₂SiO₅) or yttrium aluminum garnet (YAG). aip.org These materials can store photonic quantum information, acting as a bridge in quantum repeater networks that propagate signals over long distances. sciencedaily.com The unique energy levels of Yb³⁺ allow it to interact with photons at specific frequencies, making it a key component in protocols for storing and repeating quantum signals. sciencedaily.com

Recent research has demonstrated the potential of ¹⁷¹Yb atoms held in optical tweezer arrays as a high-fidelity qubit architecture. aps.orgarxiv.org This system combines the long coherence times of the nuclear spin qubit with rapid optical control, paving the way for scalable quantum information processing. aps.orgarxiv.org Scientists have achieved sub-microsecond qubit rotations with low error rates and have measured coherence times of several seconds, essential for reliable quantum memory. aps.orgarxiv.org

Furthermore, hybrid quantum systems that couple spin-doped solids with superconducting circuits are being developed for microwave quantum memories. aps.org While much of the work in this specific area has focused on erbium due to its telecom-wavelength transition, the principles are applicable to other rare-earth ions like ytterbium, which also possess the necessary spin properties for coherent microwave storage. researchgate.netaps.org

Rare Earth Element Recovery and Separation Methodologies Involving Ytterbium(III) Sulfate Species

The increasing demand for rare-earth elements (REEs) in high-tech applications has driven research into efficient recovery and separation methods from both primary ores and secondary sources like industrial waste. researchgate.netumcs.pl Ytterbium(III) sulfate plays a role in several of these hydrometallurgical processes.

One common method for separating REEs is fractional crystallization or precipitation. Due to differences in the solubility of their salts, REEs can be separated from each other. The solubility of ytterbium(III) sulfate, for instance, decreases as temperature increases, a property that can be exploited in separation schemes. wikipedia.org

A significant technique involves the precipitation of REEs as double sulfates, such as NaRE(SO₄)₂·xH₂O, from acidic solutions. researchgate.netresearchgate.netaalto.fi Research has shown that REE precipitation from sulfate media is dependent on both the sulfate and sodium ion concentrations, not just the pH. aalto.fivtt.fiaalto.fi By carefully controlling the concentration of sulfuric acid and adding a source of sodium ions (like sodium sulfate), high precipitation efficiencies of 98-99% for REEs can be achieved. researchgate.netaalto.fi This allows for the selective recovery of REEs from leachates of industrial waste, such as NiMH batteries or fluid catalytic cracking (FCC) catalysts. researchgate.netresearchgate.net

Liquid-liquid extraction is another dominant separation method where REEs are dissolved in a sulfuric acid solution to form rare earth sulfates. researchgate.netgoogle.com This aqueous phase is then contacted with an organic solvent containing an extractant like di(2-ethylhexyl) phosphoric acid (HDEHP). google.com The REEs are selectively extracted into the organic phase, separating them from other elements. By controlling factors such as acid concentration and contact time, a separation between heavy and light lanthanides can be achieved. google.com

| Parameter | Condition/Reagent | Result | Reference |

|---|---|---|---|

| Process | Double Sulfate Precipitation | Separates REEs from other metals in acidic leachate. | researchgate.netaalto.fi |

| Key Reagents | H₂SO₄ and Na₂SO₄ | Increased concentrations improve precipitation efficiency. | aalto.fi |

| Achieved Efficiency | 98-99% REE Precipitation | Demonstrates a viable approach for REE recovery from waste. | aalto.fi |

| Source Material Example | NiMH Battery Waste Leachate | Effective recovery without needing to alter the pH of the pregnant leach solution. | researchgate.netvtt.fi |

Novel Functional Materials Incorporating Ytterbium(III) Sulfate Octahydrate

Ytterbium(III) sulfate octahydrate serves as a vital starting material for the synthesis of a wide range of novel functional materials. The Yb³⁺ ion, when incorporated into various host lattices, imparts unique optical, magnetic, and catalytic properties.

Laser Crystals: Ytterbium-doped crystals are a cornerstone of modern high-power laser systems. laser-crylink.comszlaser.com Ytterbium(III) sulfate can be used as the source of ytterbium for growing large, high-quality crystals like Yb:YAG, Yb:KGW (Potassium Gadolinium Tungstate), and Yb-doped apatite-structure crystals. laser-crylink.comucf.edu These materials are prized for their high efficiency, excellent thermal management, and broad pump bands, making them more suitable for diode-pumping than traditional neodymium-doped materials. altechna.comszlaser.com

Phosphors and Glass-Crystal Composites: Ytterbium phosphates, which can be synthesized via precipitation routes potentially starting from the sulfate, are used as phosphors. acs.org These materials can be calcined to produce anhydrous YbPO₄ with a defect-free structure and intense near-infrared photoluminescence. acs.org These phosphors are robust enough to be incorporated into glass melts to create translucent glass-crystal composites with tailored optical properties. acs.org

Catalysts: Novel nanocomposites incorporating ytterbium are being developed for catalysis. For example, ytterbium molybdate (B1676688) nanoflakes anchored on carbon nanofibers have been synthesized and show promise as a sustainable catalyst for the detection and degradation of toxic organophosphorus compounds. acs.org

Perovskites for Solar Technologies: Ytterbium-doped inorganic metal-halide perovskites have shown exceptionally high photoluminescence quantum yields. aps.org This is attributed to a process called quantum cutting, where one high-energy photon is converted into two lower-energy photons, a promising avenue for increasing the efficiency of solar cells. aps.org Ytterbium(III) sulfate could serve as the dopant source in the synthesis of these advanced materials.

Nanofibers for Energy Applications: Ytterbium oxide (Yb₂O₃) nanofibers, which can be produced via electrospinning from a precursor solution containing an ytterbium salt, are being investigated for energy applications. nih.gov These nanostructured materials can be used to increase photoactivity in hydrogen evolution reactions and as up-conversion layers in thin-film solar cells to enhance power conversion efficiency. nih.gov

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways for Ytterbium(III) Sulfate (B86663) Octahydrate Derivatives

The synthesis of novel derivatives of Ytterbium(III) sulfate octahydrate is a burgeoning area of research, aiming to create materials with tailored properties. A key approach involves the formation of coordination polymers by reacting hydrated lanthanide sulfate salts with organic linkers. For instance, the microwave-assisted synthesis of isostructural lanthanide-sulfate-glutarate coordination polymers has been reported. acs.org This method, which has been successfully applied to early lanthanides like praseodymium, neodymium, samarium, europium, and gadolinium, involves the reaction of the corresponding hydrated sulfate salt with glutaric acid. acs.org The resulting three-dimensional coordination networks are formed by the linking of dinuclear lanthanide(III) building units by both glutarate and sulfate ligands. acs.org This synthetic strategy offers a pathway to create a new family of Ytterbium(III) sulfate-based coordination polymers with potentially interesting photoluminescent properties.

Another avenue of exploration is the synthesis of lanthanide sulfate frameworks with different organic molecules. Layered lanthanide sulfate compounds have been prepared using bipyridine as a separating molecule between anionic lanthanide sulfate layers. nih.gov These studies, while not specific to ytterbium, demonstrate the feasibility of creating diverse structural motifs, including honeycomb and square net arrangements, by varying the lanthanide ion. nih.gov The insights gained from these syntheses can be extrapolated to develop novel Ytterbium(III) sulfate octahydrate derivatives with unique structural and, consequently, functional properties.

Advanced Characterization of Surface and Interfacial Phenomena

Understanding the surface and interfacial phenomena of Ytterbium(III) sulfate octahydrate is crucial for its application in areas like catalysis and sensing. The hydration and dehydration processes of salts are complex phenomena governed by factors such as surface mobility and the energy barrier for nucleation. uni-bremen.de Advanced techniques are being employed to study these processes in hydrated salts.

Electrochemical Impedance Spectroscopy (EIS) is a powerful tool to investigate the mobility of ions on the surface of hydrated salts, differentiating between bulk and surface conductivity. uni-bremen.de This technique can provide insights into the local ionic environment and its effect on phase transitions. For hydrated salts, it has been shown that an increase in surface mobility is a prerequisite for nucleation and phase transition. uni-bremen.de

X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a material. wikipedia.org Small area XPS can be used to analyze specific features on the surface, while depth profiling with ion beams can reveal the compositional changes from the surface into the bulk. wikipedia.org For hydrated salts like Ytterbium(III) sulfate octahydrate, XPS can be employed to study the interaction with atmospheric water and other adsorbates, providing a detailed picture of the surface chemistry. researchgate.netnih.gov

Integration of Ytterbium(III) Sulfate Octahydrate into Nanoscale Materials

The integration of Ytterbium(III) sulfate octahydrate into nanoscale materials is a promising strategy for developing new functional materials with applications in optics, imaging, and catalysis. While direct synthesis of Ytterbium(III) sulfate octahydrate nanoparticles is not widely reported, related research provides valuable insights.

For example, ytterbium-doped calcium sulfate nanoparticles have been synthesized via a co-precipitation method. These nanoparticles, with an approximate size of 36 nm, exhibit photoluminescence attributed to the 2F5/2 to 2F7/2 transition of the Yb³⁺ ion. This demonstrates the feasibility of incorporating ytterbium sulfate functionalities into a nanoparticle host, which could be a pathway to creating Ytterbium(III) sulfate-based nanophosphors.

Furthermore, the synthesis of ytterbium nanoparticles themselves has been achieved through various methods, including thermal coprecipitation and bioreduction. nih.govresearchgate.net These nanoparticles can then be functionalized or incorporated into other materials. While these are metallic or fluoride-based nanoparticles, the synthetic methodologies can be adapted for the creation of Ytterbium(III) sulfate-containing nanomaterials. The goal is to leverage the unique properties of the ytterbium ion, such as its sharp emission lines, in a nanoscale format.

Development of Hybrid Materials with Enhanced Functionality

The development of hybrid materials that combine the properties of Ytterbium(III) sulfate octahydrate with other organic or inorganic components is a key area of future research. Lanthanide-based metal-organic frameworks (MOFs) are a prime example of such hybrid materials. mdpi.comresearchgate.net These materials are constructed from lanthanide ions or clusters connected by organic linkers, and can exhibit high porosity and tunable properties.

Another approach is the creation of hybrid materials by embedding lanthanide complexes into a host matrix. This has been shown to improve the thermal and photochemical stability of the lanthanide complex and enhance its luminescence output. nih.gov While much of this research has focused on other lanthanides, the principles can be applied to Ytterbium(III) sulfate octahydrate to create robust and highly luminescent hybrid materials for various applications.

Multiscale Modeling and Experimental Validation for Complex Systems

Multiscale modeling, combined with experimental validation, is becoming an indispensable tool for understanding and predicting the behavior of complex systems involving Ytterbium(III) sulfate octahydrate. Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into the structural and electronic properties of this compound and its derivatives at the atomic level.

DFT calculations have been used to study the hydration of lanthanide ions, providing information on coordination numbers and bond distances in aqueous solutions. researchgate.net These theoretical studies can complement experimental techniques like X-ray diffraction and EXAFS (Extended X-ray Absorption Fine Structure) to build a comprehensive picture of the local environment of the ytterbium ion in the hydrated salt and in solution.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for ytterbium(III) sulfate octahydrate (Yb₂(SO₄)₃·8H₂O), and how is purity validated?

- Methodology :

-

Synthesis : React ytterbium(III) oxide (Yb₂O₃) with concentrated sulfuric acid under controlled hydration. The reaction is typically performed in a stoichiometric ratio (e.g., 1:3 molar ratio of Yb₂O₃ to H₂SO₄) at 80–100°C for 12–24 hours. Excess acid is removed by evaporation, and the product is recrystallized from water .

-

Purity Control : Use inductively coupled plasma mass spectrometry (ICP-MS) to confirm >99.9% metal purity. Thermogravimetric analysis (TGA) ensures the correct hydration state by measuring mass loss at 120–150°C (removal of 8 H₂O molecules) .

Reagents Conditions Characterization Yb₂O₃, H₂SO₄ (95–97%) 80–100°C, 12–24 hrs ICP-MS, TGA, XRD

Q. Which characterization techniques are critical for confirming the structural integrity of ytterbium(III) sulfate octahydrate?

- Key Techniques :

- X-ray Diffraction (XRD) : Compare experimental patterns with reference data (e.g., JCPDS 00-024-1420) to confirm crystallinity and phase purity .